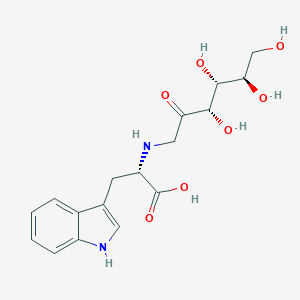

Fructose-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHOCXJFBBOAY-LCGIIJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280884 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25020-15-9 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Fructose-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-L-tryptophan, an Amadori product formed from the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, is emerging as a molecule of interest with potential biological activities. While direct research on its specific mechanism of action is limited, this guide synthesizes current understanding by drawing parallels with related tryptophan metabolites and Maillard reaction products (MRPs). This document outlines the hypothesized antioxidant and anti-inflammatory mechanisms of this compound, supported by data from analogous compounds. Detailed experimental protocols for investigating these activities and diagrams of the implicated signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a complex array of products, including the initial Amadori compounds. This compound is one such compound, formed from the condensation of fructose and L-tryptophan. While initially studied in the context of food chemistry, there is growing interest in the biological effects of these molecules. Preliminary studies suggest that this compound may possess properties that could alter cellular adhesion and induce apoptosis, though the precise molecular pathways remain to be fully elucidated.[1]

This technical guide aims to provide an in-depth overview of the plausible mechanisms of action of this compound, based on the known bioactivities of structurally and functionally related tryptophan derivatives and other MRPs. The primary focus will be on its potential antioxidant and anti-inflammatory effects, which are common attributes of MRPs.

Physicochemical Properties and Absorption

This compound is a relatively stable keto-amine formed through the Amadori rearrangement of the initial Schiff base adduct of fructose and L-tryptophan.[2][3] Studies in animal models have shown that this compound can be absorbed in the large intestine.[4] Furthermore, it can be metabolized by the gut microbiota, suggesting that its biological effects may be mediated either by the parent compound or its metabolites.[4]

Hypothesized Mechanism of Action

Due to the limited direct research on this compound, its mechanism of action is largely inferred from studies on other tryptophan metabolites and MRPs. The primary hypothesized mechanisms are centered around its potential antioxidant and anti-inflammatory properties.

Antioxidant Activity via Nrf2 Pathway Activation

Tryptophan and its metabolites have been shown to exhibit antioxidant properties.[5][6] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

It is hypothesized that this compound, or its metabolites, may act as an activator of the Nrf2 pathway. This could occur through the modulation of Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions. By inducing a conformational change in Keap1 or by promoting the phosphorylation of p62 which competitively inhibits the Keap1-Nrf2 interaction, this compound could lead to the stabilization and nuclear translocation of Nrf2.[7] Once in the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. These genes include enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4][8]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is implicated in a multitude of diseases. Maillard reaction products derived from other amino acids, such as tyrosine, have demonstrated anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] The NF-κB family of transcription factors plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

It is plausible that this compound could exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9] this compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of the p50/p65 dimer.

Quantitative Data from Related Compounds

Direct quantitative data for the biological activity of this compound, such as IC50 or EC50 values, are not currently available in the public domain. However, to provide a framework for future studies, the following table summarizes quantitative data from a related Maillard reaction product that has been shown to inhibit inflammatory responses.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| 2,4-bis(p-hydroxyphenyl)-2-butenal (Tyrosine-fructose MRP) | Inhibition of LPS-induced Nitric Oxide Production | Murine Microglial BV-2 Cells | ~2 µM | [10] |

| 2,4-bis(p-hydroxyphenyl)-2-butenal (Tyrosine-fructose MRP) | Inhibition of NF-κB DNA Binding Activity | LPS-stimulated Astrocytes | ~5 µM | [10] |

Experimental Protocols

To facilitate the investigation of the hypothesized mechanisms of action of this compound, the following are detailed protocols for key experiments.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound against peroxyl radicals.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, PBS).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a series of Trolox standards for the calibration curve.

-

Prepare a working solution of fluorescein in PBS.

-

Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in PBS immediately before use.

-

-

Assay Procedure:

-

Pipette fluorescein solution, and either the this compound dilutions, Trolox standards, or PBS (as a blank) into the wells of a black 96-well microplate.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Determine the ORAC value of the this compound samples from the standard curve and express the results as micromoles of Trolox equivalents per gram or mole of the compound.[6]

-

NF-κB Reporter Gene Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

Workflow:

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) under standard conditions.

-

Transfect the cells with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.

-

-

Assay Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubate the cells for an appropriate period (typically 6-24 hours) to allow for reporter gene expression.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the NF-κB-driven luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.[9][10]

-

Conclusion and Future Directions

This compound represents an intriguing product of the Maillard reaction with potential bioactivities that warrant further investigation. While direct evidence for its mechanism of action is currently limited, the available data on related tryptophan metabolites and Maillard reaction products suggest that its effects are likely mediated through the modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses, namely the Nrf2 and NF-κB pathways.

Future research should focus on validating these hypothesized mechanisms through direct experimental evidence. This includes identifying the specific molecular targets of this compound, quantifying its binding affinities and inhibitory constants, and elucidating the precise signaling cascades it modulates in various cell types. Furthermore, in vivo studies are necessary to determine its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models. A deeper understanding of the mechanism of action of this compound will be crucial for harnessing its potential therapeutic applications in the fields of nutrition and medicine.

References

- 1. Screening System for the Maillard Reaction Inhibitor from Natural Product Extracts [jstage.jst.go.jp]

- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 4. Gut microbiota-derived tryptophan metabolites alleviate liver injury via AhR/Nrf2 activation in pyrrolizidine alkaloids-induced sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan protects hepatocytes against reactive oxygen species-dependent cell death via multiple pathways including Nrf2-dependent gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of a tyrosine-fructose Maillard reaction product, 2,4-bis(p-hydroxyphenyl)-2-butenal on amyloid-β generation and inflammatory reactions via inhibition of NF-κB and STAT3 activation in cultured astrocytes and microglial BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of a tyrosine-fructose Maillard reaction product, 2,4-bis(p-hydroxyphenyl)-2-butenal on amyloid-β generation and inflammatory reactions via inhibition of NF-κB and STAT3 activation in cultured astrocytes and microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Fructose-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-L-tryptophan (Fru-Trp) is a naturally occurring compound formed through the Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar. Specifically, it is the Amadori rearrangement product of the reaction between L-tryptophan and D-fructose. While the Maillard reaction has been a cornerstone of food chemistry for over a century, the specific isolation, characterization, and biological investigation of individual Amadori products like this compound have offered a more nuanced understanding of the physiological implications of these ubiquitous compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and known biological effects of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the broader history of the Maillard reaction and the discovery of its constituent molecules.

The Maillard Reaction: First described by French chemist Louis-Camille Maillard in 1912, the Maillard reaction is a complex cascade of chemical reactions that occurs when amino acids and reducing sugars are heated. This reaction is responsible for the characteristic flavors, aromas, and brown color of many cooked foods. The initial step of this reaction involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori product.

Discovery of Tryptophan and Fructose (B13574): L-tryptophan, an essential amino acid, was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins.[1][2] Fructose, a simple sugar found in many plants, was discovered by French chemist Augustin-Pierre Dubrunfaut in 1847.[3]

Emergence of this compound: While a definitive "discovery" paper detailing the very first synthesis and characterization of this compound is not readily apparent in historical records, its existence as an Amadori product was a logical consequence of Maillard's foundational work. By the mid-20th century, as the mechanisms of the Maillard reaction were further elucidated, the formation of specific Amadori products from various amino acids and sugars was widely accepted. A significant early study that brought this compound into the scientific spotlight was conducted in 1975 by Tanaka M, et al. This research focused on the nutritional consequences of the Maillard reaction and specifically examined the absorption of this compound in the large intestine of rats, indicating that the compound was known and could be synthesized for research purposes by that time.[4]

Physicochemical Properties and Characterization

This compound is a white to pale yellow solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂N₂O₇ | [5] |

| Molecular Weight | 366.37 g/mol | [5] |

| CAS Number | 25020-15-9 | [5] |

| Appearance | White to pale yellow solid | - |

| Solubility | Soluble in water | General knowledge |

Characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of this compound, confirming the covalent linkage between the fructose and tryptophan moieties and determining the stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of the molecule, further confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and quantification of this compound. Reversed-phase columns are commonly employed with UV or fluorescence detection, leveraging the inherent fluorescence of the tryptophan indole (B1671886) ring.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the Maillard reaction under controlled laboratory conditions. The following is a general protocol based on established methods for the synthesis of Amadori compounds.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound by reacting L-tryptophan and D-fructose in a suitable solvent system.

Materials:

-

L-Tryptophan

-

D-Fructose

-

Methanol

-

Glacial Acetic Acid

-

Distilled water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve equimolar amounts of L-tryptophan and D-fructose in a minimal amount of a methanol-water mixture (e.g., 1:1 v/v).

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Reflux the mixture at a controlled temperature (e.g., 60-70 °C) for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be further purified using column chromatography (e.g., ion-exchange or size-exclusion chromatography).

-

The purified fractions containing this compound are collected, pooled, and lyophilized to obtain the final product as a solid.

Diagram of the Maillard Reaction and this compound Formation

Caption: Formation of this compound via the Maillard reaction.

Biological Activity and Signaling Pathways

The biological effects of this compound are an area of ongoing research. Early studies focused on its nutritional and metabolic fate, while more recent interest has shifted towards its potential bioactivities.

Absorption and Metabolism

A pivotal 1975 study by Tanaka M, et al. investigated the absorption of radiolabeled this compound in the large intestine of rats.[4] The key findings are summarized below:

| Parameter | Result |

| Degradation by Cecal Microflora (in vitro) | Degraded after 12-hour incubation at 37°C |

| Absorption Mechanism (in vitro) | Passive diffusion in the colon |

| Urinary Excretion (in vivo, 24h) | 20% of total radioactivity recovered |

| Metabolism | Excreted in urine unmetabolized |

| Respiratory Excretion (in vivo, 24h) | ~1% of total radioactivity recovered as CO₂ |

| Fecal Excretion | Small recovery, suggesting degradation by gut microorganisms |

This study suggests that this compound is partially absorbed in the large intestine and that the gut microbiota plays a significant role in its degradation.[4]

Diagram of this compound Absorption and Metabolism

Caption: Overview of this compound's fate in the digestive system.

Cellular Effects and Potential Signaling

Research into the specific signaling pathways affected by this compound is still in its early stages. However, some studies have provided initial insights. It has been suggested that this compound has the potential to alter cellular adhesion.

A 1984 study by Pfaendtner and Henle investigated the effects of this compound on the viability and synthetic activity of HeLa S3 carcinoma cells. The study found that this compound, at concentrations up to 1 mM, did not affect cell viability, RNA synthesis, or protein synthesis. However, its N-nitrosated analogue (NO-Fru-Trp) was found to stimulate DNA synthesis, suggesting an induction of DNA repair mechanisms.

| Treatment (24h incubation) | Concentration | Effect on DNA Synthesis (% of Control) |

| This compound | 1 mM | No significant effect |

| NO-Fructose-L-tryptophan | 1 mM | ~250% |

| **Sodium Nitrite (NaNO₂) ** | 1 mM | ~160% |

These findings suggest that while this compound itself may be relatively inert in this cancer cell line, its derivatives could have significant biological activity.

Diagram of Experimental Workflow (Pfaendtner & Henle, 1984)

Caption: Workflow of the study on HeLa cells.

Given that this compound is a derivative of tryptophan, its metabolism and biological effects may intersect with the known tryptophan metabolic pathways, including the serotonin (B10506) and kynurenine (B1673888) pathways. The interaction of this compound with the gut microbiota could also lead to the production of various metabolites with their own biological activities, a promising area for future research.

General Tryptophan Metabolic Pathways

Caption: Major metabolic fates of L-tryptophan.

Future Directions and Conclusion

This compound represents an intriguing molecule at the intersection of food science, nutrition, and medicine. While its discovery is rooted in the early 20th-century exploration of the Maillard reaction, dedicated research into its specific biological functions is a more recent endeavor.

Key areas for future research include:

-

Elucidation of Specific Signaling Pathways: Moving beyond general observations, future studies should aim to identify the specific cellular receptors, downstream signaling cascades, and target genes affected by this compound.

-

Interaction with the Gut Microbiota: Detailed investigations into which microbial species metabolize this compound and the specific metabolites produced are crucial. This could reveal novel bioactive compounds with therapeutic potential.

-

Pharmacokinetics and Bioavailability: More comprehensive studies in various animal models and eventually humans are needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.

-

Therapeutic Potential: Given the suggestions of effects on cellular adhesion, the potential of this compound and its derivatives in areas such as oncology and immunology warrants further exploration.

References

- 1. Fructose-mediated effects on gene expression and epigenetic mechanisms associated with NAFLD pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose alters hundreds of brain genes, which can lead to a wide range of diseases | University of California [universityofcalifornia.edu]

- 3. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial Tryptophan Metabolism Tunes Host Immunity, Metabolism, and Extraintestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Pathways of Fructose-L-tryptophan in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars. This reaction is not only fundamental to the color and flavor development in cooked foods but also plays a significant role in biological systems, contributing to the formation of advanced glycation end-products (AGEs) implicated in aging and various pathological conditions. An important early-stage product of the Maillard reaction is the Amadori product, formed from the condensation of a reducing sugar with an amino acid followed by rearrangement. This guide provides a detailed technical overview of the formation, characterization, and potential biological implications of a specific Amadori product, Fructose-L-tryptophan, derived from the reaction of fructose (B13574) and the essential amino acid L-tryptophan.

Core Formation Pathway of this compound

The formation of this compound is a multi-step process initiated by the nucleophilic attack of the amino group of L-tryptophan on the carbonyl group of the open-chain form of fructose. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed rearrangement to form the stable 1-amino-1-deoxy-2-ketose, known as the Amadori product. In this specific case, the product is N-(1-deoxy-D-fructos-1-yl)-L-tryptophan, commonly referred to as this compound.

The key stages of the formation pathway are:

-

Initial Condensation: The reaction begins with the condensation of the primary amino group of L-tryptophan with the carbonyl group of fructose, forming an unstable Schiff base (an imine).

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed tautomerization and rearrangement to form the more stable 1,2-enol, which then ketonizes to the 1-amino-1-deoxy-2-ketose, this compound.[1] This rearrangement is a crucial step, leading to the irreversible formation of the Amadori product.

Figure 1. Formation pathway of this compound.

Quantitative Data

The formation of this compound is influenced by various factors, including temperature, pH, and the molar ratio of reactants. The activation energy for the formation of Fructose-tryptophan has been reported to be 19.0 kcal/mol.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂O₇ | [2] |

| Molecular Weight | 366.4 g/mol | [2] |

| Activation Energy of Formation | 19.0 kcal/mol | [1] |

| Mass Spectrometry (ESI-MS/MS) Fragmentation | Base peak at m/z 203.08 ([M-H -C₆H₁₀O₅]⁻) | [3] |

Table 2: Reference Spectroscopic Data for Precursors

| Compound | ¹H-NMR (ppm in D₂O) | ¹³C-NMR (ppm in D₂O) |

| L-Tryptophan | 7.72 (d), 7.53 (d), 7.28 (t), 7.26 (s), 7.19 (t), 4.04 (t), 3.47 (dd), 3.29 (dd) | 177.3, 139.1, 129.4, 127.8, 124.9, 122.2, 121.2, 114.7, 110.2, 57.8, 29.2 |

| D-Fructose (β-pyranose form) | 3.93 (d), 3.84 (dd), 3.79 (dd), 3.73 (d), 3.63 (d), 3.55 (d) | 98.9 (C2), 76.9 (C5), 74.8 (C4), 70.0 (C3), 64.9 (C6), 63.5 (C1) |

Note: The NMR data for the precursors are provided as a reference. The actual spectrum of this compound would exhibit shifts due to the covalent linkage.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of Amadori products.[4]

Materials:

-

L-Tryptophan

-

D-Fructose

-

Methanol (B129727) (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Dowex 50W-X8 cation exchange resin (H⁺ form)

-

Ammonia (B1221849) solution (2 M)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (1 molar equivalent) and D-fructose (3 molar equivalents) in anhydrous methanol containing a catalytic amount of glacial acetic acid.

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the resulting syrup in deionized water.

-

Load the aqueous solution onto a column packed with Dowex 50W-X8 cation exchange resin (H⁺ form).

-

Wash the column extensively with deionized water to remove unreacted fructose and other non-basic impurities.

-

Elute the this compound from the resin using a 2 M ammonia solution.

-

-

Isolation of the Product:

-

Collect the ammonia-containing fractions.

-

Remove the ammonia and water by rotary evaporation to obtain the purified this compound as a solid or viscous syrup.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H-NMR and ¹³C-NMR spectra to confirm the structure. The spectra should show characteristic signals for both the tryptophan and fructose moieties, with chemical shifts indicative of their covalent linkage.

Mass Spectrometry (MS):

-

Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can further confirm the structure. A characteristic fragmentation for fructosyl-tryptophan in negative ion mode is the loss of the hexose (B10828440) moiety, resulting in a prominent peak at m/z 203.08.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2. Experimental workflow for this compound.

Potential Biological Signaling and Implications

While this compound is an early product of the Maillard reaction, its direct role in specific signaling pathways is not well-established. However, studies on this compound and related compounds provide insights into its potential biological activities.

A study on HeLa S3 carcinoma cells showed that this compound itself, at concentrations up to 1 mM, did not affect cell viability, RNA synthesis, or protein synthesis.[5] However, its N-nitrosated derivative, NO-Fru-Trp, was found to stimulate DNA synthesis, an effect attributed to DNA repair mechanisms rather than replication.[5] This suggests that under conditions where nitrosation can occur, this compound could be a precursor to a mutagenic compound.

Figure 3. Potential biological effect of this compound.

It is also important to consider the broader context of fructose and advanced glycation end-products (AGEs). Fructose is known to be more reactive than glucose in the Maillard reaction. The accumulation of AGEs is associated with the activation of the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The engagement of RAGE by AGEs can trigger a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and subsequent pro-inflammatory and pro-oxidant responses. While there is no direct evidence of this compound acting as a RAGE ligand, as an early glycation product, its formation is a step towards the generation of more complex AGEs that can modulate these pathways.

Conclusion

This compound is a significant early product in the Maillard reaction between fructose and L-tryptophan. Its formation proceeds through a well-defined pathway involving condensation and the Amadori rearrangement. While detailed quantitative data and specific signaling pathways for this compound are still areas of active research, the available information provides a solid foundation for its synthesis, characterization, and understanding its potential biological relevance. For researchers in drug development, the stability of the Amadori product and its potential for further reactions to form AGEs or other bioactive molecules make it an important compound to study in the context of diet, health, and disease. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its role in cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | C17H22N2O7 | CID 159983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 4. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Fructose-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-L-tryptophan, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and the essential amino acid L-tryptophan, is a component of the complex mixture of compounds generated during the Maillard reaction in processed foods. While the biological activities of L-tryptophan and various Maillard reaction products (MRPs) have been independently studied, there is a notable scarcity of specific research on the bioactivity of this compound. This technical guide provides a comprehensive framework for the systematic screening of its potential biological activities, drawing parallels from the known properties of its parent compounds and related MRPs. This document outlines potential antioxidant, anti-inflammatory, and neuroprotective activities, details relevant experimental protocols, and presents hypothetical signaling pathways and experimental workflows to guide future research in this area.

Introduction

The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars during the thermal processing of food. This complex cascade of reactions results in a diverse array of products, including early-stage Amadori products like this compound. L-tryptophan is a crucial precursor for several neuroactive molecules, including serotonin (B10506) and melatonin, and its metabolites are known to possess antioxidant and anti-inflammatory properties.[1][2] Maillard reaction products, as a class, have been shown to exhibit a range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory activities.[3][4]

Given the limited direct research on this compound, this guide proposes a structured approach to investigate its biological potential, focusing on three key areas: antioxidant capacity, anti-inflammatory effects, and neuroprotective properties.

Potential Biological Activities and Screening Assays

Based on the known activities of L-tryptophan and other MRPs, the following table summarizes the potential biological activities of this compound and the corresponding in vitro and in vivo assays for their evaluation.

| Biological Activity | Potential Mechanism of Action | In Vitro Assays | In Vivo Models | Key Parameters to Measure |

| Antioxidant | Direct radical scavenging; Metal ion chelation; Induction of antioxidant enzymes.[4] | DPPH radical scavenging assay; ABTS radical scavenging assay; Ferric Reducing Antioxidant Power (FRAP) assay; Oxygen Radical Absorbance Capacity (ORAC) assay.[5][6] | Rodent models of oxidative stress (e.g., induced by CCl4, H2O2). | IC50 values; Trolox equivalent antioxidant capacity (TEAC); Levels of antioxidant enzymes (SOD, CAT, GPx); Malondialdehyde (MDA) levels. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β); Modulation of inflammatory signaling pathways (e.g., NF-κB).[7] | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells); Measurement of nitric oxide (NO) production; ELISA for pro-inflammatory cytokines. | Rodent models of inflammation (e.g., carrageenan-induced paw edema, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis). | Inhibition of NO production; Reduction in TNF-α, IL-6, IL-1β levels; Reduction in paw volume; Improvement in disease activity index (DAI). |

| Neuroprotective | Attenuation of oxidative stress-induced neuronal damage; Modulation of neuroinflammatory pathways; Inhibition of excitotoxicity.[8][9] | Neuronal cell lines (e.g., SH-SY5Y, PC12) challenged with neurotoxins (e.g., H2O2, MPP+, amyloid-β); Measurement of cell viability (MTT assay); Assessment of apoptosis (caspase activity).[10] | Rodent models of neurodegenerative diseases (e.g., Parkinson's disease model induced by MPTP, Alzheimer's disease model). | Increased cell viability; Reduced caspase-3 activity; Improved motor function; Reduced amyloid plaque deposition. |

Detailed Experimental Protocols

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5]

-

Reagents: DPPH solution (in methanol), this compound solutions of varying concentrations, Ascorbic acid (positive control), Methanol (blank).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of DPPH solution to varying concentrations of the this compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[5]

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), this compound solutions, Ferrous sulfate (for standard curve).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents.

-

Anti-inflammatory Activity Assay

3.2.1. Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, this compound solutions, Griess reagent.

-

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

-

Assess cell viability using the MTT assay to rule out cytotoxicity.

-

Neuroprotective Activity Assay

3.3.1. H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells

This assay evaluates the potential of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

-

Cell Line: SH-SY5Y human neuroblastoma cell line.

-

Reagents: DMEM/F12 medium, FBS, Penicillin-Streptomycin, H₂O₂, this compound solutions, MTT reagent.

-

Procedure:

-

Culture SH-SY5Y cells in DMEM/F12 medium.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induce oxidative stress by exposing the cells to H₂O₂ for a specified time.

-

Assess cell viability using the MTT assay by measuring the absorbance at 570 nm.

-

Visualization of Pathways and Workflows

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that this compound might modulate based on the known activities of related compounds.

Caption: Potential antioxidant mechanism of this compound via the Nrf2/ARE pathway.

Caption: Hypothetical anti-inflammatory action of this compound through inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines a general workflow for the biological activity screening of this compound.

Caption: A structured workflow for screening the biological activities of this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating the biological activity screening of this compound. The current lack of specific data necessitates a systematic approach, leveraging knowledge from related compounds. Future research should focus on performing the outlined in vitro assays to establish a preliminary activity profile. Positive findings should then be validated in appropriate in vivo models to understand the physiological relevance and potential therapeutic applications of this Maillard reaction product. Elucidating the precise mechanisms of action will be crucial for any subsequent drug development efforts. The exploration of this compound's bioactivities holds the potential to uncover novel therapeutic agents and to better understand the physiological impact of Maillard reaction products in our diet.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [bia.unibz.it]

- 4. The Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characteristics and antioxidant activity of Maillard reaction products from β-lactoglobulin and isomaltooligosaccharide [frontiersin.org]

- 6. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the Chemical Properties of Fructose-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-L-tryptophan (F-Trp), a fascinating molecule at the intersection of nutrition and cellular biology, is an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan. This non-enzymatic glycation product has garnered interest for its potential biological activities, including its ability to influence cellular adhesion. This technical guide provides a comprehensive exploratory analysis of the core chemical properties of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing key conceptual frameworks to support further research and development.

Core Chemical Properties

This compound is chemically known as N-(1-Deoxy-D-fructose-1-yl)-L-tryptophan. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₇ | [1] |

| Molecular Weight | 366.37 g/mol | [1] |

| CAS Number | 25020-15-9 | [1] |

| Predicted Melting Point | >125°C (decomposition) | |

| Predicted Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water |

Experimental Protocols

Synthesis of this compound (General Maillard Reaction)

Workflow for the Synthesis of Amadori Products:

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reactant Preparation: L-tryptophan and D-fructose are weighed in equimolar amounts.

-

Reaction: The reactants are dissolved in a suitable solvent, such as water or methanol. The solution is then heated at a controlled temperature, typically ranging from 60°C to 100°C, for several hours. The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the this compound product along with unreacted starting materials and byproducts, is then subjected to purification. Column chromatography is a common method for isolating Amadori products. Ion-exchange chromatography can be effective due to the charged nature of the amino acid moiety, or reversed-phase HPLC can be used for separation based on polarity.

-

Characterization: The purified this compound is then characterized using various spectroscopic methods to confirm its identity and purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both monitoring the synthesis and purifying this compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection can be achieved using a UV detector, as the indole (B1671886) ring of tryptophan absorbs UV light, or a mass spectrometer for more specific detection.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. In negative ion mode tandem mass spectrometry (MS/MS), a characteristic fragmentation pattern is the loss of the hexose (B10828440) moiety (fructose, 162.05 Da) from the precursor ion.

Spectroscopic Data (Predicted and Analogous Compounds)

While detailed experimental spectra for this compound are not widely published, data from its constituent parts, L-tryptophan and fructose, as well as general knowledge of Amadori products, can provide insights into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing signals from both the tryptophan and fructose moieties. The aromatic protons of the indole ring of tryptophan would appear in the downfield region (typically 7-8 ppm). The protons of the fructose backbone and the tryptophan side chain would appear in the more upfield region.

-

¹³C NMR: The carbon NMR spectrum would similarly show a combination of signals from both parent molecules. The carbonyl carbon of the fructose moiety and the aromatic carbons of the tryptophan indole ring would be key identifiable features.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl groups) | 3200-3500 (broad) |

| N-H stretch (amine and indole) | 3300-3500 |

| C-H stretch (aromatic and aliphatic) | 2850-3100 |

| C=O stretch (ketone of fructose) | ~1715 |

| C=O stretch (carboxylic acid of tryptophan) | ~1700-1725 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1350 |

| C-O stretch | 1000-1300 |

Biological Activity and Signaling Pathways

This compound is described as an Amadori compound with the potential to alter cellular adhesion. While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of Amadori products and advanced glycation end products (AGEs) are known to interact with cellular signaling cascades.

General Signaling Implicated for Amadori Products and AGEs:

Amadori products are precursors to AGEs. AGEs can exert their effects through various mechanisms, including:

-

Receptor for Advanced Glycation End Products (RAGE) Activation: AGEs can bind to RAGE, a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a cascade of downstream signaling events.

-

Oxidative Stress: The formation and presence of Amadori products and AGEs can contribute to increased cellular oxidative stress.

-

Inflammatory Pathways: Activation of RAGE and increased oxidative stress can lead to the activation of pro-inflammatory transcription factors such as NF-κB, resulting in the expression of inflammatory cytokines.

Potential Signaling Pathway Involvement:

Caption: Postulated general signaling cascade for Amadori products leading to altered cell adhesion.

It is important to note that this is a generalized pathway for AGEs, and the specific effects of this compound may differ and require dedicated investigation. The observation that this compound itself may alter cellular adhesion suggests it could have direct effects independent of its conversion to AGEs, a possibility that warrants further research.

Conclusion

This compound presents a compelling subject for further chemical and biological exploration. This guide has synthesized the currently available data on its core chemical properties, provided a framework for its synthesis and analysis, and outlined potential avenues for investigating its biological signaling. The lack of extensive experimental data highlights a significant opportunity for researchers to contribute to a deeper understanding of this intriguing Maillard reaction product. Future studies focusing on the experimental determination of its physicochemical properties, the development of optimized and detailed synthesis and purification protocols, and the elucidation of its specific interactions with cellular signaling pathways will be invaluable to the fields of food science, nutrition, and drug development.

References

The Pivotal Role of Fructose-L-Tryptophan in Food Chemistry and Non-Enzymatic Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-L-tryptophan, an Amadori rearrangement product formed during the initial stages of the Maillard reaction, plays a significant role in the chemical transformations that occur during the processing and storage of foods. This technical guide provides an in-depth exploration of the synthesis, analytical quantification, and functional properties of this compound, with a particular focus on its involvement in non-enzymatic browning and its antioxidant capacity. Detailed experimental protocols for the synthesis and analysis of this compound are presented, alongside methods for evaluating browning intensity and antioxidant activity. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and analytical processes. This guide is intended to be a valuable resource for researchers and professionals in food science, chemistry, and drug development who are investigating the Maillard reaction and its myriad products.

Introduction

The Maillard reaction, a complex series of non-enzymatic browning reactions, is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2] This cascade of chemical events is initiated by the condensation reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[3] One of the earliest and most crucial intermediates in this pathway is the Amadori rearrangement product (ARP), a 1-amino-1-deoxy-2-ketose.[4][5]

This guide focuses on a specific ARP, this compound, formed from the reaction of fructose (B13574) and the essential amino acid L-tryptophan. Fructose, a highly reactive ketose, and tryptophan, with its indole (B1671886) side chain, contribute to a unique set of reaction products with distinct chemical and biological properties.[6] Understanding the formation and characteristics of this compound is critical for controlling food quality, as well as for exploring the potential physiological effects of Maillard reaction products (MRPs). Recent research has highlighted the antioxidant potential of MRPs, suggesting their role as natural food preservatives and their potential impact on human health.[6][7]

This document will delve into the synthesis of this compound, methodologies for its quantification, its contribution to browning reactions, and its capacity as an antioxidant.

Synthesis of this compound

The synthesis of this compound is typically achieved by heating an aqueous solution of D-fructose and L-tryptophan. The reaction conditions, including temperature, pH, and reactant molar ratio, significantly influence the yield of the Amadori product and the progression of the Maillard reaction.

General Synthetic Protocol

A common laboratory-scale synthesis involves dissolving equimolar amounts of D-fructose and L-tryptophan in a buffer solution (e.g., phosphate (B84403) buffer) to maintain a desired pH. The solution is then heated at a specific temperature for a defined period. The reaction mixture is subsequently cooled to halt the reaction.

Table 1: Illustrative Synthesis Parameters for this compound

| Parameter | Value/Range | Reference |

| Reactants | D-Fructose, L-Tryptophan | General Knowledge |

| Molar Ratio (Fructose:Tryptophan) | 1:1 to 10:1 | [8] |

| Solvent | Water, Phosphate Buffer | General Knowledge |

| Initial pH | 6.0 - 10.0 | [4] |

| Temperature | 60 - 121 °C | [8] |

| Reaction Time | 10 min - 5 days | [7][8] |

Note: The optimal conditions for maximizing the yield of this compound while minimizing the formation of advanced Maillard reaction products require careful optimization.

Experimental Workflow for Synthesis and Purification

Role in Browning Reactions

The formation of this compound is an early step in the Maillard reaction cascade that ultimately leads to the development of brown pigments known as melanoidins. The rate and intensity of browning are influenced by several factors.

Measurement of Browning Intensity

Browning intensity is commonly quantified by measuring the absorbance of the reaction mixture at a wavelength of 420 nm using a UV-Vis spectrophotometer.[7][9] An increase in absorbance at this wavelength correlates with the formation of colored Maillard reaction products.

Factors Influencing Browning

-

Temperature and Time: Higher temperatures and longer reaction times generally lead to increased browning.[10]

-

pH: The rate of the Maillard reaction and subsequent browning is highly pH-dependent. Browning is typically accelerated in alkaline conditions.[4]

-

Reactant Concentration: Higher concentrations of fructose and tryptophan can lead to a more rapid development of color.[7]

Table 2: Factors Affecting Browning in Fructose-Amino Acid Model Systems

| Factor | Effect on Browning Intensity (A420) | Reference |

| Increasing Temperature | Increases | [7] |

| Increasing Reactant Concentration | Increases | [7] |

| Increasing Initial pH | Increases | [2] |

Maillard Reaction Pathway

The Maillard reaction is a complex network of reactions. The initial stage involving fructose and an amino acid like tryptophan is depicted below.

Antioxidant Properties of this compound

Maillard reaction products, including Amadori products, are known to possess antioxidant properties.[6] This activity is attributed to their ability to scavenge free radicals and chelate metal ions.

Assessment of Antioxidant Activity

Several in vitro assays are commonly used to evaluate the antioxidant capacity of Maillard reaction products. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically at approximately 517 nm.[1] The antioxidant activity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[11] The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, typically FeSO₄.

Experimental Protocols

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve the this compound sample in the same solvent used for the DPPH solution to prepare a series of concentrations.

-

Reaction: Mix a specific volume of the sample solution with a specific volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37 °C before use.

-

Sample Preparation: Prepare a solution of the this compound sample in an appropriate solvent.

-

Reaction: Add a small volume of the sample solution to the pre-warmed FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 4-6 minutes).

-

Measurement: Measure the absorbance of the solution at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄.

Table 3: Illustrative Antioxidant Activity Data for Maillard Reaction Products

| Assay | Sample | Result | Reference |

| DPPH | Fructose-Histidine MRPs | DPPH scavenging rate increased with temperature, reactant concentration, and initial pH | [8] |

| ORAC | Tryptophan from human milk | 7,986 ± 468 µmol Trolox equivalent (TE)/g | [12] |

Note: Specific quantitative antioxidant data for pure this compound is limited in the public domain and would require dedicated experimental investigation.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of this compound and other MRPs is believed to involve multiple mechanisms, including hydrogen atom donation and single-electron transfer to neutralize free radicals.

Analytical Methodologies for this compound

The quantitative analysis of this compound in complex food matrices or reaction mixtures requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Quantification

A reversed-phase HPLC (RP-HPLC) method coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is commonly employed for the separation and quantification of Amadori products.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength where tryptophan absorbs (around 280 nm) or Mass Spectrometry (MS) for higher selectivity and sensitivity |

| Quantification | External standard calibration curve using a purified this compound standard |

Experimental Workflow for HPLC Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. eprints.undip.ac.id [eprints.undip.ac.id]

- 10. ejbps.com [ejbps.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Toxicological Profile of Fructose-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-L-tryptophan, an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, is present in various heat-processed foods. Despite its prevalence, a comprehensive toxicological profile of this compound is notably absent in publicly available scientific literature. This technical guide synthesizes the limited existing data on the safety of this compound, drawing from in vitro and in vivo studies. The current body of evidence, while sparse, suggests a low potential for acute toxicity and genotoxicity of the parent compound. However, significant data gaps exist, particularly concerning sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental effects. This document aims to provide a detailed overview of the current state of knowledge, including experimental protocols and quantitative data from key studies, to guide future research and safety assessments in the fields of food science and drug development.

Introduction: The Maillard Reaction and Formation of this compound

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food chemistry, responsible for the desirable flavors and colors in cooked foods. This complex cascade of reactions occurs between reducing sugars and amino acids upon heating. An early step in this reaction is the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a stable ketoamine known as an Amadori compound. This compound is the specific Amadori compound formed from the reaction of fructose and L-tryptophan.[1][2][3]

Toxicological Assessment: Current Findings

The available toxicological data for this compound is limited to a few key studies. These investigations have primarily focused on its genotoxicity in vitro and its absorption and metabolism in vivo.

Genotoxicity Assessment

An in vitro study investigated the effect of this compound on the viability and intracellular synthetic activity of HeLa S3 carcinoma cells. The findings from this study are crucial in the preliminary assessment of the compound's genotoxic potential.

Experimental Protocol: In Vitro Assessment in HeLa S3 Cells

-

Cell Line: HeLa S3 carcinoma cells.

-

Test Compounds: this compound (Fru-Trp), N-nitrosated this compound (NO-Fru-Trp), and Sodium Nitrite (NaNO2).

-

Concentrations:

-

Fru-Trp: 0.1 µM - 1 mM

-

NO-Fru-Trp: 0.1 µM - 1 mM

-

NaNO2: 0.6 µM - 6 mM

-

-

Incubation Time: 1 - 36 hours at 37°C.

-

Endpoints Measured:

-

Cell Viability: Trypan blue dye exclusion test.

-

RNA and Protein Synthesis: Not specified in the abstract.

-

DNA Synthesis: [3H]thymidine incorporation.

-

DNA Repair ("Unscheduled DNA Synthesis"): Cells were kept under conditions that prevent normal (semi-conservative) replication but permit repair.

-

Quantitative Data Summary

| Compound | Concentration Range | Effect on Cell Viability | Effect on RNA/Protein Synthesis | Effect on DNA Synthesis |

| This compound | 0.1 µM - 1 mM | No effect | No effect | Ineffective |

| NO-Fru-Trp | 0.1 µM - 1 mM | No significant effect | Not specified | 2.5-fold increase over control at 1 mM (24h) |

| NaNO2 | 0.6 µM - 6 mM | No significant effect | Not specified | 1.6-fold increase over control at comparable concentration |

Absorption, Distribution, Metabolism, and Excretion (ADME)

The nutritional consequences and fate of this compound in the body were investigated in a study using a rat model. This research provides foundational knowledge on the absorption and metabolic pathway of this compound.

Experimental Protocol: In Vivo Absorption in Rats

-

Animal Model: Rats.

-

Test Compound: Fructose-L-[3-14C]tryptophan (radiolabeled).

-

Administration: Introduced directly into the cecum.

-

In Vitro Studies:

-

Degradation by cecal microflora (incubation for 12 hours at 37°C).

-

Passive diffusion across rat colonic rings and everted sacs.

-

-

Endpoints Measured:

-

Radioactivity in urine, expired air, and feces over 24 hours.

-

Detection of this compound in urine.

-

Quantitative Data Summary

| Compartment | Percentage of Total Radioactivity Recovered (24h) |

| Urine | 20% |

| Expired Air | ~1% |

| Feces | Small recovery |

References

- 1. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of N-succinyl-L-tryptophan: investigating its sweetness-enhancing effects and mechanisms on sucrose and high-intensity sweeteners through sensory evaluation, electronic tongue, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescence Spectroscopy: Probing the Microenvironment of L-tryptophan

An In-depth Technical Guide to the Spectroscopic Properties of Fructose-L-tryptophan Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic methodologies used to characterize the non-enzymatic glycation reaction between fructose (B13574) and the amino acid L-tryptophan. This interaction, an initial step in the Maillard reaction, is of significant interest in food science, nutrition, and clinical research due to its implications for protein structure, function, and the formation of advanced glycation end-products (AGEs).

The guide details the theoretical basis and practical application of fluorescence spectroscopy, UV-Visible absorption spectroscopy, and circular dichroism for analyzing the this compound system. It includes detailed experimental protocols, illustrative data, and logical diagrams to facilitate the design and execution of related studies.

Intrinsic tryptophan fluorescence is a powerful tool for investigating interactions at the molecular level.[1] The indole (B1671886) side chain of tryptophan is highly sensitive to its local environment; changes in polarity, solvent accessibility, or binding to other molecules can significantly alter its fluorescence properties, such as emission wavelength and intensity.[2][3]

When L-tryptophan interacts with fructose, the sugar molecule can alter the environment around the indole ring. This interaction typically leads to a quenching of the intrinsic tryptophan fluorescence.[4] The mechanism of quenching—whether static (due to complex formation) or dynamic (due to collisions)—can be elucidated through temperature-dependent studies and Stern-Volmer analysis.[2][5] Furthermore, the binding of a sugar can lead to a blue shift in the emission spectrum, indicating that the tryptophan residue has moved to a more hydrophobic or less solvent-exposed environment.[6]

Quantitative Analysis of Fluorescence Quenching

The efficiency of fluorescence quenching can be described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity of L-tryptophan in the absence of the quencher (fructose).

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.

-

[Q] is the concentration of the quencher (fructose).

For binding interactions, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation:

log[(F₀ - F) / F] = log(Ka) + n log[Q]

Representative Fluorescence Data

Disclaimer: The following tables present hypothetical, yet representative, quantitative data based on established principles of tryptophan fluorescence quenching by sugars. Actual experimental values may vary.

Table 1: Fluorescence Emission Properties of L-tryptophan with Increasing Fructose Concentration

| Fructose Conc. (mM) | Emission Maximum (λem, nm) | Fluorescence Intensity (a.u.) | F₀ / F |

| 0.0 | 350 | 985 | 1.00 |

| 5.0 | 348 | 850 | 1.16 |

| 10.0 | 347 | 745 | 1.32 |

| 15.0 | 346 | 660 | 1.49 |

| 20.0 | 345 | 590 | 1.67 |

| 25.0 | 344 | 530 | 1.86 |

Table 2: Calculated Quenching and Binding Parameters at Different Temperatures

| Temperature (°C) | Stern-Volmer Constant (Ksv, M⁻¹) | Binding Constant (Ka, M⁻¹) | Number of Binding Sites (n) |

| 25 | 35.2 | 1.5 x 10² | ~1.0 |

| 37 | 31.8 | 0.8 x 10² | ~1.0 |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the formation of new chemical species during the Maillard reaction. The initial reaction between fructose and L-tryptophan may not produce significant changes in the UV-Vis spectrum. However, as the reaction progresses to form intermediate compounds like Amadori products and later, brown melanoidins, characteristic changes in absorbance occur.[7]

An increase in absorbance around 294 nm is often used as an indicator of the formation of colorless intermediate products in the Maillard reaction.[8] As the reaction proceeds to advanced stages, a broad increase in absorbance across the 300-400 nm range is typically observed, corresponding to the formation of colored products.[9][10]

Representative UV-Vis Absorption Data

Disclaimer: The following table presents hypothetical, yet representative, data illustrating the expected changes in UV-Vis absorbance during the incubation of a this compound solution. Actual experimental values may vary.

Table 3: UV-Vis Absorbance Changes Over Time at 60°C

| Incubation Time (hours) | Absorbance at 280 nm (Tryptophan) | Absorbance at 294 nm (Intermediates) | Absorbance at 420 nm (Browning) |

| 0 | 0.750 | 0.012 | 0.005 |

| 12 | 0.735 | 0.085 | 0.015 |

| 24 | 0.718 | 0.154 | 0.032 |

| 48 | 0.690 | 0.268 | 0.078 |

| 72 | 0.655 | 0.395 | 0.145 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for assessing the chiral environment of molecules. For an isolated L-tryptophan molecule, the near-UV CD spectrum (250-320 nm) is influenced by its indole side chain.[11] The covalent binding of a chiral molecule like fructose to L-tryptophan can alter the local chiral environment, leading to changes in the CD spectrum.

While far-UV CD (below 250 nm) is typically used for protein secondary structure, near-UV CD provides valuable information about the tertiary structure and local environment of aromatic amino acids.[11] In the context of the this compound adduct, changes in the CD bands around 290 nm could indicate modifications to the tryptophan microenvironment. For instance, L-tryptophan itself typically shows a positive CD band around 234 nm.[12] The formation of a glycated product could potentially shift this band or alter its intensity.

Representative Circular Dichroism Data

Disclaimer: The following table presents hypothetical, yet representative, data on the expected changes in the CD spectrum upon the interaction of L-tryptophan with fructose. Actual experimental values may vary.

Table 4: Key Features of the Near-UV CD Spectrum

| Sample | Peak Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) |

| L-tryptophan | ~290 | +150 |

| This compound (incubated) | ~292 | +110 |

Experimental Protocols

Protocol for Fluorescence Spectroscopy Analysis

-

Reagent Preparation:

-

Prepare a 1.0 mM stock solution of L-tryptophan in a 50 mM phosphate (B84403) buffer (pH 7.4).

-

Prepare a 1.0 M stock solution of D-fructose in the same phosphate buffer.

-

-

Sample Preparation:

-

Create a series of samples in quartz cuvettes. In each, place an aliquot of the L-tryptophan stock solution to achieve a final concentration of 10 µM.

-